Cas no 1261552-28-6 (4-Bromo-2-cyanobenzyl chloride)

4-Bromo-2-cyanobenzyl chloride 化学的及び物理的性質
名前と識別子
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- 4-BROMO-2-CYANOBENZYL CHLORIDE
- 5-Bromo-2-(chloromethyl)benzonitrile
- C(#N)C1=C(CCl)C=CC(=C1)Br
- 4-Bromo-2-cyanobenzyl chloride
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- インチ: 1S/C8H5BrClN/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H,4H2
- InChIKey: DGCPBZIWGATYHB-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(CCl)=C(C#N)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- トポロジー分子極性表面積: 23.8
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-Bromo-2-cyanobenzyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013011953-250mg |
4-Bromo-2-cyanobenzyl chloride |
1261552-28-6 | 97% | 250mg |
$484.80 | 2023-09-03 | |
Alichem | A013011953-500mg |
4-Bromo-2-cyanobenzyl chloride |
1261552-28-6 | 97% | 500mg |
$790.55 | 2023-09-03 | |
Alichem | A013011953-1g |
4-Bromo-2-cyanobenzyl chloride |
1261552-28-6 | 97% | 1g |
$1519.80 | 2023-09-03 |
4-Bromo-2-cyanobenzyl chloride 関連文献
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
4-Bromo-2-cyanobenzyl chlorideに関する追加情報
Comprehensive Overview of 4-Bromo-2-cyanobenzyl chloride (CAS No. 1261552-28-6): Properties, Applications, and Industry Insights
4-Bromo-2-cyanobenzyl chloride (CAS No. 1261552-28-6) is a high-value organic intermediate widely utilized in pharmaceutical synthesis, agrochemical production, and advanced material research. This halogenated aromatic compound features a unique molecular structure combining a bromine substituent, cyano group, and reactive benzyl chloride moiety, making it particularly valuable for cross-coupling reactions and nucleophilic substitutions. The compound's versatility has attracted significant attention from researchers exploring small molecule drug discovery and functional material development.
Recent trends in green chemistry have driven innovations in the synthesis and handling of 4-Bromo-2-cyanobenzyl chloride derivatives. Many laboratories now focus on developing catalyst-free reactions and solvent-free conditions when working with this intermediate, addressing growing concerns about environmental sustainability in chemical manufacturing. The compound's electron-withdrawing groups (bromo and cyano) make it particularly interesting for designing electron-deficient aromatic systems, a hot topic in organic electronics research.
The pharmaceutical industry extensively uses 4-Bromo-2-cyanobenzyl chloride as a building block for kinase inhibitors and GPCR-targeted drugs. Its structural features allow efficient incorporation into heterocyclic scaffolds, which are crucial for modern drug discovery programs. Recent patent literature reveals its application in developing anticancer agents and CNS-active compounds, particularly those targeting protein-protein interactions – a frontier area in medicinal chemistry.
Analytical characterization of CAS 1261552-28-6 typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. The bromine atom provides a heavy atom effect that facilitates crystal structure determination, while the cyano group offers distinctive IR absorption bands for quality control verification. These analytical features make the compound particularly suitable for structure-activity relationship (SAR) studies in pharmaceutical development.
In material science, researchers are exploring 4-Bromo-2-cyanobenzyl chloride derivatives for organic semiconductors and photovoltaic materials. The compound's ability to participate in palladium-catalyzed couplings makes it valuable for constructing π-conjugated systems essential for OLED technologies. Recent publications highlight its use in developing non-fullerene acceptors for organic solar cells, aligning with the global push for renewable energy solutions.
Handling and storage of 4-Bromo-2-cyanobenzyl chloride require standard precautions for air-sensitive reagents. Best practices recommend storage under inert atmosphere at low temperatures to maintain stability. The compound's reactivity profile makes it suitable for various selective functionalizations, though proper reaction optimization is necessary to achieve high yields in synthetic applications.
The global market for halogenated aromatic intermediates like CAS 1261552-28-6 continues to grow, driven by demand from biotech startups and contract research organizations. Suppliers increasingly offer custom synthesis services and scale-up capabilities for this compound, responding to the pharmaceutical industry's need for GMP-grade intermediates. Recent supply chain innovations have improved availability while maintaining competitive pricing for research quantities.
Future research directions for 4-Bromo-2-cyanobenzyl chloride applications may include click chemistry modifications and incorporation into metal-organic frameworks (MOFs). Its dual functionality (bromo and chloro groups) offers orthogonal reactivity that could enable sequential functionalization strategies – a growing trend in molecular diversity synthesis. These developments position the compound as a valuable tool for addressing current challenges in precision medicine and smart material design.
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